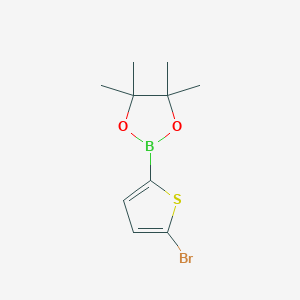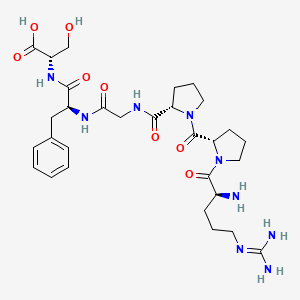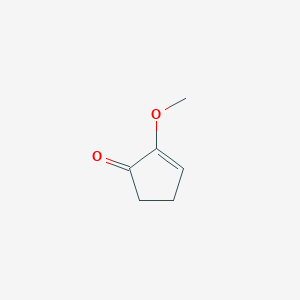
2-Cloro-4-(piridin-3-il)pirimidina
Descripción general
Descripción
2-Chloro-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings
Aplicaciones Científicas De Investigación
2-Chloro-4-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, often related to their target’s function .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is predicted to be bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.85 (iLOGP) and 1.76 (XLOGP3), which may influence its distribution and bioavailability .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, often related to their target’s function .
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(pyridin-3-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, 2-Chloro-4-(pyridin-3-yl)pyrimidine has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . By inhibiting DHFR, 2-Chloro-4-(pyridin-3-yl)pyrimidine can disrupt the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells.
Additionally, 2-Chloro-4-(pyridin-3-yl)pyrimidine has been found to interact with various receptor sites, including serotonin receptors. The hydrophobic character of the substituents in the pyrimidine ring enhances its binding affinity with these receptors, potentially modulating neurotransmitter signaling pathways . The nature of these interactions involves both hydrophobic and electrostatic forces, contributing to the compound’s overall biochemical activity.
Cellular Effects
The effects of 2-Chloro-4-(pyridin-3-yl)pyrimidine on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Chloro-4-(pyridin-3-yl)pyrimidine can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses and cell proliferation . By inhibiting these transcription factors, 2-Chloro-4-(pyridin-3-yl)pyrimidine can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.
Furthermore, 2-Chloro-4-(pyridin-3-yl)pyrimidine has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, this compound can inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins, which are lipid mediators involved in inflammation and pain . These cellular effects highlight the potential therapeutic applications of 2-Chloro-4-(pyridin-3-yl)pyrimidine in treating inflammatory and proliferative disorders.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-(pyridin-3-yl)pyrimidine involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site. For instance, the binding of 2-Chloro-4-(pyridin-3-yl)pyrimidine to the active site of dihydrofolate reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the reduction of dihydrofolate .
In addition to enzyme inhibition, 2-Chloro-4-(pyridin-3-yl)pyrimidine can also modulate receptor activity by binding to specific receptor sites. The interaction with serotonin receptors, for example, involves the formation of electrostatic and hydrophobic interactions that enhance the binding affinity of the compound . These molecular interactions contribute to the overall pharmacological effects of 2-Chloro-4-(pyridin-3-yl)pyrimidine, including its anti-inflammatory and antiproliferative properties.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(pyridin-3-yl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 2-Chloro-4-(pyridin-3-yl)pyrimidine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
In vivo studies have also demonstrated that the effects of 2-Chloro-4-(pyridin-3-yl)pyrimidine can vary over time, depending on the dosage and duration of exposure. Long-term exposure to high doses of this compound has been associated with toxic effects on certain cell types, highlighting the importance of optimizing dosage regimens for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(pyridin-3-yl)pyrimidine in animal models have been investigated to determine the optimal dosage for therapeutic use. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of enzyme activity and greater anti-inflammatory effects . At very high doses, 2-Chloro-4-(pyridin-3-yl)pyrimidine can induce toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .
Metabolic Pathways
2-Chloro-4-(pyridin-3-yl)pyrimidine is involved in several metabolic pathways, including the folate metabolism pathway and the arachidonic acid pathway. The inhibition of dihydrofolate reductase by 2-Chloro-4-(pyridin-3-yl)pyrimidine disrupts the folate metabolism pathway, leading to reduced synthesis of tetrahydrofolate and subsequent inhibition of DNA synthesis . This metabolic disruption is particularly relevant in rapidly dividing cells, such as cancer cells, where the demand for nucleotides is high.
Additionally, 2-Chloro-4-(pyridin-3-yl)pyrimidine can affect the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, resulting in decreased production of prostaglandins . This inhibition contributes to the compound’s anti-inflammatory effects and highlights its potential as a therapeutic agent for inflammatory disorders.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(pyridin-3-yl)pyrimidine within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is known to interact with various transporters, including organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . The binding of 2-Chloro-4-(pyridin-3-yl)pyrimidine to plasma proteins also affects its distribution and bioavailability, with higher binding affinity leading to prolonged circulation time and enhanced therapeutic effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(pyridin-3-yl)pyrimidine is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of 2-Chloro-4-(pyridin-3-yl)pyrimidine to the nucleus is facilitated by nuclear localization signals, which direct the compound to the site of action where it can interact with nuclear enzymes and transcription factors. Similarly, the localization to mitochondria allows 2-Chloro-4-(pyridin-3-yl)pyrimidine to influence mitochondrial function and energy metabolism, further contributing to its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(pyridin-3-yl)pyrimidine may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base.
Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: More complex heterocyclic compounds can be formed through additional coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its use as an NF-κB and AP-1 inhibitor.
Pyridine Derivatives: These compounds share the pyridine ring and exhibit similar antimicrobial and antiviral activities.
Uniqueness
2-Chloro-4-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Propiedades
IUPAC Name |
2-chloro-4-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQROXOMFRGAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473090 | |
| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483324-01-2 | |
| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














